2-Fluorophenethylamine is an organic compound with the molecular formula . It is a derivative of phenethylamine, characterized by the substitution of a fluorine atom at the second carbon of the ethylamine chain. This compound exhibits unique chemical properties due to the presence of the fluorine atom, which can influence both its reactivity and biological interactions. The compound is also known by its CAS number 52721-69-4 and has a molecular weight of approximately 139.17 g/mol .
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield nitro derivatives while reduction can produce various amine compounds.
2-Fluorophenethylamine has been studied for its potential biological activity, particularly its interaction with trace amine-associated receptor 1 (TAAR1). This compound regulates monoamine neurotransmission by binding to TAAR1 and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. Such interactions lead to increased concentrations of monoamines in the synaptic cleft, which is significant for neurotransmission processes .
The metabolism of 2-fluorophenethylamine is similar to that of phenethylamine, primarily involving monoamine oxidase B and aldehyde dehydrogenase pathways, which convert it into phenylacetic acid.
Several synthetic routes exist for producing 2-fluorophenethylamine:
2-Fluorophenethylamine finds applications in multiple fields:
Research into the interactions of 2-fluorophenethylamine with biological systems has highlighted its role in modulating neurotransmitter levels. Its binding affinity for TAAR1 suggests potential implications in pharmacology, particularly concerning mood regulation and neurological disorders .
Several compounds share structural similarities with 2-fluorophenethylamine:
Compound Name | Description |
---|---|
Phenethylamine | The parent compound without fluorine substitution. |
2-Fluoro-1-phenylethan-1-amine | A related compound with a different substitution pattern. |
Fluoroamphetamine | Another fluorinated derivative known for stimulant properties. |
The uniqueness of 2-fluorophenethylamine lies in its specific fluorine substitution at the second carbon, which significantly affects its chemical reactivity and biological activity compared to its analogs. This characteristic distinguishes it from both phenethylamine and other substituted derivatives, influencing its potential applications in medicinal chemistry and neuropharmacology .
Irritant